molecular formula C23H21N5O4S B2974287 6-[[5-[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl-4-(3-methylphenyl)-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione CAS No. 852048-05-6

6-[[5-[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl-4-(3-methylphenyl)-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione

Cat. No. B2974287
CAS RN: 852048-05-6
M. Wt: 463.51
InChI Key: PPVNXBYWTDBFLY-UHFFFAOYSA-N
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Description

6-[[5-[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl-4-(3-methylphenyl)-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione is a useful research compound. Its molecular formula is C23H21N5O4S and its molecular weight is 463.51. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Structural Characterization

  • Synthesis of Novel Heterocyclic Compounds: Researchers have synthesized novel heterocyclic compounds derived from visnaginone and khellinone, including derivatives structurally related to the target compound, demonstrating potential as anti-inflammatory and analgesic agents (Abu‐Hashem et al., 2020).
  • Cyclization Reactions: The cyclization of carbonyl-thiosemicarbazides to produce pyrimidine-dione derivatives reveals insights into the chemical behavior and potential synthetic pathways involving the target compound (Mekuskiene & Vainilavicius, 2006).
  • Structural Insights: The structural characterization of disubstituted-dihydropyrimidine derivatives provides fundamental insights into the molecular structure, potentially informing the development of dihydrofolate reductase inhibitors (Al-Wahaibi et al., 2021).

Potential Applications

  • Crown-containing Supramolecular Assemblies: The study on dihydropyrimidine-dione functionality within crown-containing hydrogen-bonded supramolecular assemblies illustrates the application of pyrimidine derivatives in the design of advanced materials (Fonari et al., 2004).
  • Corrosion Inhibition: Pyrimidine-2-thione derivatives have been investigated for their effectiveness as corrosion inhibitors for mild steel in acidic environments, showcasing the practical applications of such compounds in industrial settings (Soltani et al., 2015).

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the reaction of a pyrimidine-2,4-dione with a triazole derivative containing a thiol group and an oxoethyl group. The reaction is carried out in the presence of a methylphenyl group and a methoxyphenyl group to form the final product.", "Starting Materials": [ "Pyrimidine-2,4-dione", "5-[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl-4-(3-methylphenyl)-1,2,4-triazole-3-thiol", "Methylphenyl group", "Methoxyphenyl group" ], "Reaction": [ "Step 1: The pyrimidine-2,4-dione is reacted with the triazole derivative in the presence of a base to form an intermediate.", "Step 2: The intermediate is then reacted with the methylphenyl group and the methoxyphenyl group in the presence of a catalyst to form the final product." ] }

CAS RN

852048-05-6

Product Name

6-[[5-[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl-4-(3-methylphenyl)-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione

Molecular Formula

C23H21N5O4S

Molecular Weight

463.51

IUPAC Name

6-[[5-[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl-4-(3-methylphenyl)-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione

InChI

InChI=1S/C23H21N5O4S/c1-14-4-3-5-17(10-14)28-20(11-16-12-21(30)25-22(31)24-16)26-27-23(28)33-13-19(29)15-6-8-18(32-2)9-7-15/h3-10,12H,11,13H2,1-2H3,(H2,24,25,30,31)

InChI Key

PPVNXBYWTDBFLY-UHFFFAOYSA-N

SMILES

CC1=CC(=CC=C1)N2C(=NN=C2SCC(=O)C3=CC=C(C=C3)OC)CC4=CC(=O)NC(=O)N4

solubility

not available

Origin of Product

United States

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